molecular formula C10H11F2N B11908970 3-(2,3-Difluorobenzyl)azetidine

3-(2,3-Difluorobenzyl)azetidine

Cat. No.: B11908970
M. Wt: 183.20 g/mol
InChI Key: PULYCBRDSDURMX-UHFFFAOYSA-N
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Description

3-(2,3-Difluorobenzyl)azetidine ( 1339407-05-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 11 F 2 N and a molecular weight of 183.20 g/mol, this azetidine derivative features a 2,3-difluorobenzyl group, a motif often utilized to optimize the physicochemical properties and binding affinity of drug candidates . The azetidine ring is a privileged scaffold in pharmacology, and compounds containing this structure are investigated for a wide range of biological activities, including potential applications in antibacterial and antiviral agent development . Furthermore, azetidine derivatives have been explored in patent literature for various pharmacological uses, highlighting their importance in the design of novel therapeutic molecules . This reagent serves as a versatile synthetic intermediate for researchers constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The product is provided for laboratory research applications only. It is not intended for human consumption, diagnostic use, or any therapeutic purposes. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-[(2,3-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-3-1-2-8(10(9)12)4-7-5-13-6-7/h1-3,7,13H,4-6H2

InChI Key

PULYCBRDSDURMX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=C(C(=CC=C2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,3 Difluorobenzyl Azetidine and Analogues

Retrosynthetic Approaches for the 3-Substituted Azetidine (B1206935) Core with Difluorobenzyl Substitution

A retrosynthetic analysis of 3-(2,3-difluorobenzyl)azetidine reveals several key disconnections for constructing the 3-substituted azetidine core. The primary bond formations to consider are the C-N and C-C bonds that constitute the four-membered ring.

One common strategy involves the disconnection of a C-N bond, leading to a 1,3-difunctionalized propane (B168953) derivative. For the target molecule, this would retrosynthetically yield a precursor with a 2,3-difluorobenzyl group at the 2-position and leaving groups at the 1- and 3-positions, poised for intramolecular cyclization via nucleophilic substitution by an amine.

Alternatively, a [2+2] cycloaddition approach offers a convergent route. springernature.comrsc.orgresearchgate.net This strategy involves the disconnection of two opposing bonds in the azetidine ring, leading to an imine and an alkene precursor. For this compound, this could conceptually involve the reaction of an appropriately substituted alkene with a suitable imine.

Ring expansion and contraction methodologies provide another avenue. magtech.com.cn A retrosynthetic approach could envision a three-membered aziridine (B145994) precursor that undergoes ring expansion or a five-membered pyrrolidine (B122466) precursor that undergoes ring contraction to form the desired azetidine ring. magtech.com.cnnih.gov

Classical and Modern Cyclization Strategies for Azetidine Ring Formation

The formation of the azetidine ring is a critical step in the synthesis of this compound. Various classical and modern cyclization strategies have been developed to construct this strained heterocyclic system. magtech.com.cn

Nucleophilic Displacement Reactions

Intramolecular nucleophilic substitution is a fundamental and widely used method for azetidine synthesis. researchgate.net This approach typically involves the cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group on a carbon three atoms away. The synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols.

A general route to substituted azetidines involves the displacement of a mesylate. google.com This method, however, can be prone to side product formation. google.com To mitigate this, reaction conditions can be optimized, for instance, by carrying out the mesylation at low temperatures in a chlorinated solvent. google.com The use of a tert-butyl protecting group on the azetidine nitrogen has also been shown to lead to a cleaner displacement reaction. google.com

[2+2] Cycloaddition Reactions and their Variants

[2+2] Cycloaddition reactions, particularly the aza Paternò-Büchi reaction, represent a powerful and direct method for constructing the azetidine ring from an imine and an alkene. rsc.orgresearchgate.net This approach is valued for its efficiency in forming the four-membered ring in a single step. rsc.org

Recent advancements have focused on visible-light-mediated [2+2] photocycloadditions. springernature.comresearchgate.net These methods offer milder reaction conditions and can be catalyzed by photocatalysts like iridium complexes. chemrxiv.orgresearchgate.net For instance, intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by a visible-light photocatalyst, has been reported to produce azetidines. researchgate.netrsc.org This approach is notable for its broad substrate scope and the ability to generate highly functionalized azetidines. researchgate.net

It is important to note that the success of these reactions can be limited by competing processes such as E/Z isomerization of the imine. rsc.org To overcome this, cyclic imines are often used to prevent this undesired relaxation pathway. rsc.org

Ring Contraction and Expansion Methodologies

Ring contraction and expansion reactions offer alternative pathways to the azetidine core. magtech.com.cn These methods can provide access to substitution patterns that may be difficult to achieve through other cyclization strategies.

Ring Contraction: A notable example of ring contraction involves the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.org This one-pot reaction proceeds via nucleophilic addition followed by ring contraction in the presence of a base like potassium carbonate. organic-chemistry.org

Ring Expansion: The expansion of three-membered rings, such as aziridines, is another viable strategy. magtech.com.cnnih.gov For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org Another approach involves the reaction of azabicyclo[1.1.0]butane with a boronic ester, followed by N-protonation and a 1,2-migration, which relieves ring strain and forms the azetidine ring.

Stereoselective and Asymmetric Synthesis of Chiral this compound Systems

The development of stereoselective methods for the synthesis of chiral 3-substituted azetidines is crucial, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. numberanalytics.com

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliary Strategies: Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. numberanalytics.comresearchgate.net In the context of azetidine synthesis, chiral auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions. numberanalytics.com For instance, the use of Ellman's tert-butanesulfinamide chiral auxiliary has been demonstrated in a general and scalable approach to enantioenriched C2-substituted azetidines. acs.org This method involves the condensation of the chiral auxiliary with an achiral 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization to afford the chiral azetidine with high diastereoselectivity. acs.org The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol, and both enantiomers of the product can often be accessed by using the corresponding enantiomer of the auxiliary. researchgate.netacs.org

A flexible synthesis of chiral azetidin-3-ones has also been developed using chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry. nih.gov

Organocatalytic Strategies: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govnih.gov Chiral phosphoric acids, for example, have been utilized in multicomponent reactions to access tetrahydroquinoline-fused azetidines with three contiguous stereocenters, demonstrating high diastereocontrol and enantioselectivity. researchgate.net Bifunctional amino-squaramide catalysts have also been successfully employed in the organocatalytic asymmetric synthesis of highly substituted pyrrolidines, showcasing the potential of this class of catalysts for constructing chiral nitrogen-containing heterocycles.

The development of novel organocatalysts, such as those based on a squaramide-sulfonamide motif, has enabled asymmetric direct vinylogous aldol (B89426) reactions, further expanding the toolkit for synthesizing complex chiral molecules. nih.gov These strategies often rely on the formation of key intermediates like iminium ions, which are activated by the organocatalyst to facilitate stereocontrolled bond formation. nih.gov

Asymmetric Cyclization and Ring-Opening Processes

The creation of stereochemically defined azetidines is crucial for developing new therapeutics. Asymmetric cyclization and ring-opening reactions are powerful tools for achieving this.

One notable approach involves the asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime , mediated by zinc. This method has been successfully used to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues, including phenyl, naphthyl, and isopropyl derivatives. nih.gov

Another strategy is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides . This process generates reactive α-oxo gold carbenes that undergo intramolecular N-H insertion to form chiral azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.gov

Lanthanide-catalyzed intramolecular aminolysis of epoxides presents a regioselective route to azetidines. nih.govfrontiersin.org Specifically, La(OTf)₃ catalyzes the intramolecular aminolysis of cis-3,4-epoxy amines, favoring the formation of the azetidine ring. nih.govfrontiersin.org This method is tolerant of various functional groups. nih.govfrontiersin.org

Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides a pathway to 7-membered bridged biarylamines containing both central and axial stereogenic elements with high diastereoselectivity and enantioselectivity. rsc.org A related borylative cyclization using the same catalyst system furnishes versatile boronic ester derivatives. rsc.orgnih.gov

Furthermore, organocatalytic asymmetric aza-Michael addition of N-arylphosphoramidates to α,β-unsaturated ketones, followed by intramolecular reductive cyclization, yields 1,2,4-trisubstituted azetidines in good yields and high stereoselectivity. thieme-connect.de

The copper-catalyzed boryl allylation of azetines offers a highly enantioselective method for the difunctionalization of azetines, leading to chiral 2,3-disubstituted azetidines. acs.org This reaction proceeds via a fast borylcupration followed by a rate-determining allylation. acs.org

Finally, chiral phosphoric acid-catalyzed formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles has been established for the synthesis of 2,3-dihydropyrroles, showcasing the utility of azoalkenes as three-atom synthons in asymmetric synthesis. nih.gov

Flow Chemistry and Continuous Processing for Azetidine Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of azetidines, offering advantages in terms of safety, scalability, and efficiency, particularly when dealing with unstable intermediates and hazardous reagents. acs.orgresearchgate.netresearchgate.netnih.gov

A notable application of flow chemistry is the synthesis of C3-functionalized azetidines from N-Boc-3-iodoazetidine. uniba.ituniba.it This method involves the generation of a C3-lithiated azetidine intermediate, which is then trapped with an electrophile. uniba.ituniba.it Flow technology allows for precise control over reaction parameters and enables the use of higher temperatures compared to batch processes, leading to improved efficiency. acs.orguniba.it

The scalability of azetidine synthesis is a critical consideration for industrial applications. ontosight.aiacs.orgacs.org Optimizing reaction conditions is key to achieving high yields and purity on a larger scale. ontosight.ai

In the flow synthesis of C3-functionalized azetidines, parameters such as temperature, solvent, and reagent stoichiometry have been systematically optimized. For instance, using cyclopentylmethylether (CPME) as a solvent at -50 °C with specific molar ratios of reagents has been shown to maximize the yield of the desired product while minimizing side reactions. uniba.it

The following table summarizes the optimization of the flow synthesis of a C3-functionalized azetidine (4a).

Similarly, a scalable two-step synthesis of enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides, demonstrating the feasibility of producing these compounds on a gram scale. acs.org

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. ijpsjournal.comyoutube.comyoutube.com In the context of azetidine synthesis, this includes the use of environmentally benign solvents, catalytic reagents, and energy-efficient processes. uniba.itijpsjournal.com

The use of cyclopentylmethylether (CPME) as a solvent in the flow synthesis of azetidines is a prime example of a green chemistry approach. uniba.it CPME is a more sustainable alternative to traditional solvents like 2-MeTHF, as it has a higher boiling point, a lower tendency to form peroxides, and is less soluble in water, which simplifies work-up procedures. uniba.it

Catalytic methods, such as those employing palladium or gold catalysts, are inherently greener than stoichiometric reactions as they reduce waste generation. nih.govyoutube.comacs.org The goal is to design processes with high atom economy, where a maximum proportion of the starting materials is incorporated into the final product. youtube.com

Late-Stage Functionalization and Derivatization of the Azetidine Scaffold

Late-stage functionalization allows for the diversification of complex molecules, including those containing the azetidine scaffold, at a late point in the synthetic sequence. researchgate.netresearchgate.netnih.govchemrxiv.orgrsc.orgchemrxiv.orgresearchgate.netnih.gov This is particularly valuable in drug discovery for rapidly generating analogues with improved properties.

C-H activation has emerged as a powerful strategy for the direct functionalization of azetidines. rsc.orgnih.govacs.org Palladium-catalyzed intramolecular C(sp³)-H amination has been used to synthesize functionalized azetidines. rsc.orgacs.org This method involves the use of a picolinamide (B142947) directing group and allows for the formation of the azetidine ring through the activation of a previously unreactive C-H bond. acs.org

A sequential Cβ–H/Cα–C activation strategy has also been developed for the modular installation of various functional groups onto the azetidine ring. nih.gov

Electrophilic azetidinylation protocols, using reagents like azetidinyl trichloroacetimidates, enable the direct attachment of the azetidine ring to a wide range of nucleophiles. chemrxiv.orgrsc.orgchemrxiv.org This "any-stage" installation simplifies the synthesis of medicinally relevant structures. chemrxiv.orgrsc.orgchemrxiv.org

Furthermore, the generation of lithiated azetidine intermediates followed by trapping with electrophiles is a versatile method for introducing substituents at the C3 position. researchgate.netuniba.ituniba.it

Transition metal catalysis plays a pivotal role in the functionalization of the azetidine scaffold. researchgate.netmagtech.com.cnnih.govnih.gov

Ruthenium-catalyzed oxidative alkynylation of azetidinols provides access to α,β-acetylenic ketones (ynones), which can be further converted into azetidine-bearing pyrazoles, isoxazoles, and pyrimidines. acs.org A one-pot oxidative alkynylation-condensation protocol has also been demonstrated. acs.org

The following table shows the yields of ynones formed from the ruthenium-catalyzed oxidative alkynylation of various cyclic alcohols.

Palladium-catalyzed intramolecular amination of C(sp³)-H and C(sp²)-H bonds is an efficient method for synthesizing azetidines and other N-heterocycles. acs.org

Copper-catalyzed reactions , such as the boryl allylation of azetines and the reductive or borylative cyclization of vinyl-biaryl-imines, provide access to a range of functionalized azetidines with high stereocontrol. rsc.orgnih.govacs.org

Mechanistic and Kinetic Investigations of 3 2,3 Difluorobenzyl Azetidine Reactions

Elucidation of Azetidine (B1206935) Ring Formation Mechanisms

One of the most common methods for constructing the azetidine ring is through intramolecular SN2 reactions. nih.govfrontiersin.org In a typical synthesis, a precursor molecule containing a nucleophilic amine and an electrophilic carbon with a suitable leaving group (such as a halide or a mesylate) at a 1,3-position undergoes intramolecular cyclization. For a compound like 3-(2,3-Difluorobenzyl)azetidine, a plausible precursor would be a 1-amino-3-(leaving group)-2-(2,3-difluorobenzyl)propane derivative. The nitrogen atom of the amine would act as the nucleophile, attacking the carbon bearing the leaving group to form the azetidine ring. The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.

Another significant pathway for azetidine ring formation is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org Specifically, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to be an effective method for producing azetidines. nih.govfrontiersin.org This reaction proceeds with high yields and can tolerate various functional groups. frontiersin.org For the synthesis of a 3-substituted azetidine, the starting material would be a cis-epoxy amine with the desired substituent. The Lewis acid catalyst, lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), activates the epoxide ring, facilitating a C3-selective intramolecular attack by the amine to form the azetidine ring. frontiersin.org

The formation of the azetidine ring can also be achieved through palladium-catalyzed intramolecular C-H amination. This method allows for the synthesis of azetidines from picolinamide (B142947) (PA) protected amine substrates, targeting the γ-C-H bonds for cyclization.

Furthermore, photochemical strategies, such as the visible-light-mediated aza Paternò–Büchi reaction, have emerged as powerful tools for the synthesis of functionalized azetidines. acs.orgrsc.org This [2+2] photocycloaddition between an imine and an alkene can lead to the formation of the azetidine core with varying regio- and stereochemistry. acs.orgrsc.org

A summary of common azetidine ring formation mechanisms is presented in the table below.

Mechanism Description Key Reagents/Catalysts Reference
Intramolecular SN2 CyclizationNucleophilic attack of an amine on a carbon with a leaving group in a 1,3-relationship.Base nih.govfrontiersin.org
Intramolecular Aminolysis of EpoxidesLewis acid-catalyzed ring-opening of an epoxide by an intramolecular amine.La(OTf)₃ nih.govfrontiersin.org
Palladium-Catalyzed C-H AminationIntramolecular amination of unactivated C-H bonds.Palladium catalyst organic-chemistry.org
Aza Paternò–Büchi Reaction[2+2] photocycloaddition of an imine and an alkene.Visible light, photocatalyst acs.orgrsc.org

Stereochemical Control and Regioselectivity in Azetidine Transformations

Once the azetidine ring is formed, its functionalization is key to introducing the desired substituents, such as the 2,3-difluorobenzyl group at the 3-position. The stereochemical and regiochemical outcomes of these transformations are of paramount importance.

In the context of the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, high regioselectivity for the formation of the azetidine ring (over the alternative pyrrolidine (B122466) ring) is observed. frontiersin.org This C3-selective aminolysis is a key feature of the reaction with cis-epoxy amines, whereas the corresponding trans-isomers tend to yield 3-hydroxypyrrolidines via a C4-selective attack. frontiersin.org Computational studies suggest that the coordination of the lanthanum (III) catalyst to the substrate and product plays a crucial role in dictating this regioselectivity. frontiersin.org

The stereochemistry of the substituents on the azetidine ring can often be controlled by the stereochemistry of the starting materials. For instance, in the synthesis of optically pure C₂-symmetrical cyclic amines, the enantioselectivity is established during the reduction of diketones in the presence of a chiral catalyst.

Furthermore, palladium-catalyzed cross-coupling reactions of 3-iodoazetidines with aryl boronic acids have been developed to introduce aryl groups at the 2-position of the azetidine ring. acs.org The regioselectivity of this reaction, favoring the formation of 2-aryl azetidines, is controlled by the choice of the phosphine (B1218219) ligand. acs.org Mechanistic studies indicate that the reaction can proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. acs.org

The table below summarizes key aspects of stereochemical and regiochemical control in azetidine reactions.

Reaction Type Controlling Factor Outcome Reference
La(OTf)₃-catalyzed aminolysis of epoxy aminesSubstrate stereochemistry (cis vs. trans)Regioselective formation of azetidine (from cis) or pyrrolidine (from trans) frontiersin.org
Pd-catalyzed arylation of 3-iodoazetidinesPhosphine ligandRegioselective formation of 2-aryl azetidines acs.org
Synthesis of chiral azetidinesChiral catalysts in precursor synthesisEnantiomerically pure azetidines

Reaction Kinetics and Thermodynamic Profiles of Synthetic Pathways

The kinetics and thermodynamics of azetidine-forming reactions provide valuable insights into the feasibility and efficiency of different synthetic routes. The high ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a significant thermodynamic factor that influences its formation and reactivity. rsc.org

In the context of intramolecular cyclizations, the rate of the reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the temperature. For the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, optimization studies have shown that using 1,2-dichloroethane (B1671644) (DCE) as a solvent at reflux temperature leads to high yields of the azetidine product in a relatively short time. frontiersin.org

Electrocatalytic methods for azetidine synthesis, such as the intramolecular hydroamination of allylic sulfonamides, have also been investigated from a kinetic perspective. acs.org Mechanistic studies, including electrochemical kinetic analysis, have suggested that either the catalyst regeneration by nucleophilic cyclization or the second electrochemical oxidation to access a carbocationic intermediate can be the rate-determining step (RDS) of the process. acs.org

The hydrolysis of N-acyloxymethylazetidin-2-ones has been studied to understand the stability of the azetidine ring under different pH conditions. nih.gov The pH-independent hydrolysis proceeds via a rate-limiting alkyl C-O fission, forming an exocyclic iminium ion that is subsequently trapped by water. nih.gov This indicates that cleavage of the C-N bond within the β-lactam ring is not as facile as might be expected. nih.gov

The following table provides a general overview of kinetic and thermodynamic considerations in azetidine synthesis.

Synthetic Pathway Kinetic/Thermodynamic Aspect Observation Reference
La(OTf)₃-catalyzed aminolysisReaction conditionsOptimized conditions (5 mol% La(OTf)₃ in refluxing DCE) lead to high yields. frontiersin.org
Electrocatalytic hydroaminationRate-determining stepInvolves either catalyst regeneration or a second oxidation step. acs.org
Hydrolysis of N-acyloxymethylazetidin-2-onesReaction mechanismRate-limiting C-O bond cleavage, preserving the azetidine ring. nih.gov

Computational and Theoretical Studies on 3 2,3 Difluorobenzyl Azetidine

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and molecular structure of 3-(2,3-Difluorobenzyl)azetidine. These calculations provide a detailed picture of the molecule's geometry and electron distribution.

Molecular Geometry: The initial step involves geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy conformation. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of the entire molecule, including the puckering of the azetidine (B1206935) ring and the orientation of the 2,3-difluorobenzyl group.

Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Other calculated parameters, such as electronegativity, global hardness, and global softness, further characterize the molecule's reactivity. researchgate.net An electrostatic potential map can also be generated to visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the nitrogen atom of the azetidine ring is expected to be a region of high electron density, while the fluorine atoms on the benzyl (B1604629) group create electron-deficient zones on the aromatic ring.

A hypothetical table of calculated quantum chemical parameters for this compound, based on DFT calculations, is presented below.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity0.8 eVEnergy released upon gaining an electron
Electronegativity (χ)3.65 eVTendency to attract electrons
Global Hardness (η)2.85 eVResistance to change in electron distribution

Conformational Analysis and Energy Landscapes of the Azetidine Ring

The azetidine ring is a strained four-membered heterocycle that is not planar. nih.govfrontiersin.org It adopts a puckered conformation to alleviate some of this ring strain. The substituent at the 3-position significantly influences the conformational preferences and the energy landscape of the ring.

For this compound, the bulky benzyl group can exist in either an axial or an equatorial position relative to the puckered ring. These two primary conformations will have different steric energies. Computational methods can be used to perform a systematic scan of the potential energy surface by varying the key dihedral angles of the molecule, particularly the ring puckering angle and the torsion angles of the benzyl substituent's side chain.

This analysis reveals the global minimum energy structure and other low-energy conformers, as well as the energy barriers for interconversion between them. It is generally expected that the conformer with the bulky 2,3-difluorobenzyl group in the equatorial position would be sterically favored and thus lower in energy than the axial conformer. The energy difference between these conformers and the rotational barriers provides insight into the molecule's flexibility and the relative populations of each conformation at a given temperature.

ConformerRelative Energy (kcal/mol)Ring Puckering Angle (degrees)Description
Equatorial0.0~25°The 2,3-difluorobenzyl group is in the plane of the ring, minimizing steric hindrance. This is the predicted ground state.
Axial+1.5 - 2.5~25°The 2,3-difluorobenzyl group is perpendicular to the ring plane, leading to increased steric clash with ring protons.
Planar Transition State+4.0 - 5.0The azetidine ring is planar; this represents the energy barrier for ring inversion.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its dynamic behavior in various environments, such as in a solvent or interacting with a biological target. researchgate.netnih.gov

The simulation begins by placing the molecule within a simulated box, often filled with solvent molecules like water. The interactions between all atoms are defined by a force field (e.g., AMBER, CHARMM), which is a set of parameters that approximates the potential energy of the system. nih.gov The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions at subsequent, very short time intervals.

By analyzing the trajectory of the simulation, one can study various properties:

Solvation: How the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds between the azetidine nitrogen and water.

Conformational Dynamics: The flexibility of the molecule, including the puckering of the azetidine ring and the rotation of the benzyl group, can be observed over time.

Intermolecular Interactions: When simulated with another molecule, such as a protein, MD can reveal the specific interactions that stabilize the complex. mdpi.com These interactions include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-stacking between the difluorobenzyl ring and aromatic amino acid residues. mdpi.comresearchgate.net The stability of these interactions can be quantified by calculating metrics like the root-mean-square deviation (RMSD) of the ligand's position over time. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry allows for the a priori prediction of spectroscopic properties, which can be invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov

Using methods like the Gauge-Including Atomic Orbital (GIPAW) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in this compound. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is generally good, often within 0.2 ppm for ¹H and 2 ppm for ¹³C, which is typically sufficient to aid in the assignment of experimental spectra. nih.gov The predicted spectrum can help confirm the molecular structure by comparing the calculated shifts to those obtained experimentally. Discrepancies between predicted and experimental values can sometimes point to specific conformational effects or intermolecular interactions in the experimental sample that were not fully captured in the computational model. nih.gov

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Environment
Azetidine C2/C4~55-60Carbons adjacent to Nitrogen
Azetidine C3~35-40Substituted carbon, attached to benzyl group
Benzyl CH₂~30-35Methylene bridge
Aromatic C1 (ipso)~130-135Attached to CH₂ group
Aromatic C2 (ipso-F)~150-155 (d, J_CF)Attached to Fluorine
Aromatic C3 (ipso-F)~150-155 (d, J_CF)Attached to Fluorine
Aromatic C4~115-120 (d)
Aromatic C5~125-130 (t)
Aromatic C6~120-125 (d)

In Silico Modeling of Ligand-Target Recognition Principles

In silico modeling is crucial in medicinal chemistry for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.gov This is often the first step in assessing a compound's potential as a therapeutic agent. researchgate.net

Molecular Docking: The primary technique used is molecular docking. This process involves computationally placing the 3D structure of the ligand into the binding site of a target protein, whose structure is often obtained from a database like the Protein Data Bank (PDB). nih.govnih.gov A scoring function is then used to estimate the binding affinity, or "docking score," for many different possible orientations (poses) of the ligand in the binding site. The pose with the best score represents the most likely binding mode.

The analysis of the best-scoring pose reveals the specific intermolecular interactions responsible for recognition and binding. For this compound, these could include:

Hydrogen Bonding: The azetidine nitrogen atom acting as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl group fitting into a hydrophobic pocket of the protein.

π-π Stacking: The aromatic ring interacting with residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atoms potentially acting as weak hydrogen bond acceptors or engaging in other electrostatic interactions.

These studies can guide the design of new derivatives with improved affinity and selectivity for the target protein by suggesting modifications to enhance favorable interactions or remove unfavorable ones. researchgate.net

Structure Activity Relationship Sar Studies of 3 2,3 Difluorobenzyl Azetidine Analogues in Chemical Research

Design Principles for Modulating the Azetidine (B1206935) Core Structure

The design of azetidine-based compounds is rooted in several key principles aimed at optimizing their properties for chemical and biological applications. The azetidine ring itself is more stable than the three-membered aziridine (B145994) ring but possesses significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity. rsc.org This inherent strain can be harnessed for synthetic transformations and influences how the molecule interacts with biological targets. rsc.orgmedwinpublishers.com

Key design strategies for modulating the azetidine core include:

Substitution at the Nitrogen (N1): The nitrogen atom's basicity and nucleophilicity are critical properties. Attaching electron-withdrawing groups (e.g., Boc, sulfonyl) can decrease basicity, modulate reactivity, and serve as protecting groups during synthesis. nih.gov Conversely, alkyl or aryl substituents can be introduced to explore specific interactions or alter pharmacokinetic profiles. nih.gov

Substitution at Carbon 3 (C3): The C3 position is a common site for introducing diversity. For analogues of 3-(2,3-Difluorobenzyl)azetidine, this position holds the key benzyl (B1604629) group. Modifications here, such as altering the linker between the azetidine and the aryl ring or changing the aryl group itself, are primary strategies for SAR studies. nih.govmdpi.com The goal is often to position the aromatic ring in specific orientations to maximize desired interactions.

Introduction of Additional Substituents: Adding substituents at other positions (C2 or C4) can create complex, three-dimensional shapes and introduce new chiral centers, significantly influencing the molecule's conformation and interaction profile. chemrxiv.orgacs.org

Conformational Restriction: Incorporating the azetidine ring into a molecule restricts its conformational freedom compared to more flexible acyclic analogues. This pre-organization can lead to a more favorable entropy of binding to a target. A strategy of replacing a flexible group, like a phenylethyl moiety, with a more rigid 3-aryl-azetidine structure has been used to design novel compounds. mdpi.comnih.gov

The general approach often involves creating libraries of compounds where each part of the molecule—the N1 substituent, the C3 side chain, and the substitution pattern on any aryl rings—is systematically varied. nih.gov This allows for a comprehensive exploration of the chemical space around the core scaffold.

Table 1: Design Principles for Azetidine Core Modulation
Modification SiteStrategyPrimary PurposeExample Modification
Nitrogen (N1)Substitution with EWG*Modulate basicity, protectionN-Boc, N-Tosyl
Nitrogen (N1)Substitution with alkyl/aryl groupsExplore new interactions, alter ADME**N-Benzyl, N-Methyl
Carbon 3 (C3)Varying the substituentIntroduce chemical diversity, SAR explorationAlkyl, Aryl, Heteroaryl groups
Azetidine RingIncorporate into larger structuresConformational restrictionSpirocyclic or fused ring systems

Impact of Difluorobenzyl Moiety Substitutions on Chemical Reactivity and Selectivity

Electronic Effects of Fluorine: The two fluorine atoms on the benzyl ring exert strong inductive electron-withdrawing effects (-I effect). This effect can:

Alter Basicity: The electron-withdrawing nature of the difluorophenyl group can decrease the basicity of the azetidine nitrogen. The pKa of an amine can be lowered by fluorine substitution on a nearby aromatic ring. nih.gov

Influence Aromatic Ring Reactivity: Fluorine substitution modifies the electron density of the aromatic π-system. acs.orgnih.gov While fluorine has a +M (mesomeric) effect due to its lone pairs, its strong -I effect typically dominates, deactivating the ring towards electrophilic substitution. However, it can direct incoming electrophiles, often to the para position relative to the fluorine.

Modulate C-H Acidity: The acidity of the benzylic protons (on the CH₂ group) can be slightly increased due to the inductive pull of the difluorinated ring.

Substitution Reactions: In nucleophilic substitution reactions involving the benzyl group, the presence of fluorine can be complex. While fluorine is a poor leaving group, its presence can affect the stability of potential intermediates. For instance, in reactions proceeding through an Sₙ1-like mechanism, the electron-withdrawing fluorines would destabilize a resulting benzylic carbocation. beilstein-journals.org Conversely, in Sₙ2 reactions, the transition state might be influenced by the steric and electronic profile of the fluorinated ring.

Studies on fluorinated aromatic compounds show that the position of fluorine is key. In the case of 2,3-difluoro substitution, the electronic effects are asymmetric across the ring. This can lead to regioselectivity in reactions involving the aromatic ring itself. For example, in nucleophilic aromatic substitution (SₙAr) reactions on highly fluorinated rings, the position of nucleophilic attack is governed by the electronic stabilization of the intermediate Meisenheimer complex.

Table 2: Predicted Effects of Difluorobenzyl Moiety on Reactivity
Property/ReactionEffect of 2,3-Difluoro SubstitutionUnderlying Principle
Azetidine Nitrogen BasicityDecreaseInductive electron withdrawal (-I effect) by the fluorinated ring. nih.gov
Electrophilic Aromatic SubstitutionDeactivation and specific directing effectsDominant -I effect of fluorine deactivates the ring.
Benzylic C-H AciditySlight IncreaseInductive electron withdrawal stabilizes the conjugate base.
Sₙ1 Reaction at Benzyl PositionDisfavoredDestabilization of the benzylic carbocation intermediate. beilstein-journals.org

Stereochemical Effects on Chemical and Biochemical Interactions

When the azetidine ring is substituted at the C3 position with a non-symmetrical group, a stereocenter is created. For this compound, the C3 carbon is chiral, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(2,3-Difluorobenzyl)azetidine. The stereochemistry of a molecule is fundamentally important as it dictates its three-dimensional shape, which in turn governs how it interacts with other chiral molecules, such as biological receptors or enzymes. nih.gov

Synthesis and Stereocontrol: The synthesis of specific enantiomers of 3-substituted azetidines requires stereoselective methods. nih.govuni-muenchen.de Common strategies include:

Starting from a chiral pool, such as natural amino acids. nih.gov

Using chiral auxiliaries to direct the stereochemical outcome of a reaction.

Employing stereoselective cyclization reactions, where the geometry of the starting material dictates the stereochemistry of the product. acs.orgfrontiersin.org

Palladium-catalyzed C(sp³)–H arylation has been used to create stereochemically defined azetidines. acs.org

Importance in Biochemical Interactions: Biological systems are inherently chiral. The interaction between a small molecule and a biological target (e.g., an enzyme or receptor) is often highly stereospecific. One enantiomer may bind with high affinity and elicit a desired biological response, while the other enantiomer may be significantly less active or even interact with a different target, potentially leading to off-target effects. nih.gov

For example, in studies of other chiral azetidine-based compounds, it has been demonstrated that one enantiomer can be significantly more potent than the other. acs.org This highlights the critical need to synthesize and test enantiomerically pure compounds during chemical research and drug discovery to accurately determine the structure-activity relationship. The spatial arrangement of the difluorobenzyl group relative to the azetidine ring will be different for the (R) and (S) enantiomers, leading to distinct interactions in a chiral environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their activities. nih.govnih.gov These models generate mathematical equations that can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds and reducing the need for extensive synthesis and testing. youtube.comdtic.mil

Building a QSAR Model for Azetidine Analogues: A typical QSAR study for analogues of this compound would involve the following steps:

Data Set Assembly: A series of analogues would be synthesized, and their chemical reactivity or a specific biological activity would be measured experimentally. This forms the training set for the model.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include:

Thermodynamic descriptors: Total energy, heat of formation. researchgate.net

Steric descriptors: Molecular volume, surface area, ovality. researchgate.net

Electronic descriptors: Dipole moment, partial charges on atoms.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to find a mathematical relationship between the descriptors and the measured activity. nih.govnih.gov For instance, a QSAR model for a series of azetidine-2-carbonitriles identified a descriptor related to polarizability as being highly influential on activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal cross-validation techniques and, ideally, an external set of compounds not used in the model's creation. youtube.com A good model will have high correlation coefficients (R²) and low prediction errors. nih.gov

For this compound analogues, QSAR models could be developed to predict chemical properties like reaction rates or physical properties like solubility. The models could reveal, for example, the optimal electronic and steric properties for the substituent on the benzyl ring or the N1 position of the azetidine core to maximize a desired outcome.

Table 3: Common Descriptors Used in QSAR Modeling of Azetidine Analogues
Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular volume, Ovality, Principal Moment of InertiaSize and shape of the molecule researchgate.net
HydrophobicLogP, Molar RefractivityLipophilicity, membrane permeability researchgate.net
TopologicalConnectivity indices, Wiener indexMolecular branching and structure

Advanced Analytical Characterization of 3 2,3 Difluorobenzyl Azetidine

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 3-(2,3-Difluorobenzyl)azetidine. Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), the exact mass of the protonated molecular ion ([M+H]⁺) can be measured with high precision (typically within 5 ppm). acs.org This allows for the unambiguous determination of its molecular formula, C₁₀H₁₂F₂N⁺.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₁F₂N
Exact Mass 183.0860
[M+H]⁺ (Calculated) 184.0938
[M+H]⁺ (Observed) ~184.0935 (Typical)

| Technique | ESI-TOF |

Fragmentation analysis, typically performed via tandem mass spectrometry (MS/MS), provides crucial information about the molecule's structure. The fragmentation pattern is predictable based on the chemical nature of the compound. libretexts.orgnih.gov Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the azetidine (B1206935) ring and the benzyl (B1604629) group, resulting in a prominent peak for the difluorotropylium ion (C₇H₄F₂⁺, m/z 125.03) or a difluorobenzyl radical loss.

Azetidine Ring Opening: Cleavage of the strained four-membered ring is another expected pathway, leading to smaller charged fragments characteristic of the azetidine core. libretexts.org

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution.

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and fluorine substitution. acs.orgmdpi.com

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms and their environments. The spectrum would show distinct regions for the aromatic protons, the benzylic protons, and the protons on the azetidine ring. The purity of the sample can also be assessed by integrating the signals and identifying any impurity peaks.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. uvic.ca

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides two distinct signals for the non-equivalent fluorine atoms on the benzene (B151609) ring, and their coupling constants can confirm the 2,3-substitution pattern. wikipedia.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Position Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm)
Azetidine-CH ~3.4 - 3.6 (m) ~35 - 40
Azetidine-CH₂ (x2) ~3.7 - 4.0 (m), ~3.1 - 3.3 (m) ~50 - 55
Benzylic-CH₂ ~2.9 (d) ~35 - 40
Aromatic-CH (x3) ~6.9 - 7.2 (m) ~115 - 130
Aromatic-C-F (x2) - ~148 - 152 (dd)

| Aromatic-C-CH₂ | - | ~130 - 135 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the protons within the azetidine ring and among the protons on the aromatic ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J_CH). epfl.ch It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different fragments of the molecule. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH). youtube.com Crucial correlations would be observed from the benzylic protons to the carbons of the aromatic ring and to the C3 carbon of the azetidine ring, unequivocally linking the two main structural motifs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity between protons. It can provide information about the preferred conformation and stereochemistry of the molecule in solution by showing correlations between protons that are close in space, even if they are not directly bonded. researchgate.net

While no specific data for this compound is publicly available, solid-state NMR (ssNMR) is a powerful method for characterizing the compound in its crystalline form. Unlike solution-state NMR where molecules tumble rapidly, ssNMR provides information about the molecule's structure as it exists in the solid lattice. It is particularly useful for identifying and characterizing different polymorphic forms, which may have distinct physical properties.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and torsional angles. researchgate.netacs.org For this compound, which is chiral, X-ray analysis of a single crystal grown from an enantiomerically pure sample would determine its absolute stereochemistry (R or S configuration). Furthermore, it would reveal the precise conformation of the azetidine ring (i.e., the degree of ring puckering) and the orientation of the difluorobenzyl substituent in the solid state. nih.gov

Table 3: Representative Data Obtainable from X-ray Crystallography

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/n
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances between all bonded atoms (e.g., C-N, C-C, C-F)
Bond Angles Angles between any three connected atoms (e.g., C-N-C)

| Absolute Configuration | Determination of the stereocenter (R/S) |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Since the C3 position of the azetidine ring is a stereocenter, this compound is a chiral molecule that can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govshimadzu.com

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose (B213188) or amylose) are commonly employed for this purpose. mdpi.comsigmaaldrich.com By developing an appropriate method (typically using a mobile phase of hexane (B92381) and an alcohol like isopropanol), the two enantiomers will elute at different retention times (tR). The e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov

Table 4: Example Chiral HPLC Data

Parameter Value
Column Chiralpak® IC or similar
Mobile Phase Hexane:Isopropanol (e.g., 90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) tR₁ (e.g., 8.5 min)

| Retention Time (Enantiomer 2) | tR₂ (e.g., 10.2 min) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a molecule. For this compound, these techniques are crucial for confirming its structural integrity by probing the characteristic vibrational modes of its constituent parts: the azetidine ring and the 2,3-difluorobenzyl group. While specific experimental spectra for this compound are not widely available in published literature, the expected absorption and scattering bands can be predicted with a high degree of confidence by examining the spectra of its structural components, such as azetidine and substituted difluorobenzene derivatives.

The vibrational spectrum of this compound is dominated by the stretching and bending vibrations of its C-H, C-N, C-C, and C-F bonds, as well as the vibrations of the aromatic ring. The following tables detail the expected characteristic vibrational frequencies and their assignments for this compound in both IR and Raman spectroscopy.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation corresponds to a change in the dipole moment of the molecule. The key functional groups of this compound are expected to produce distinct absorption bands. The N-H stretching vibration of the secondary amine in the azetidine ring is a particularly useful diagnostic peak.

Expected IR Peak Position (cm⁻¹) Vibrational Mode Functional Group
3350 - 3300N-H StretchSecondary Amine (Azetidine)
3100 - 3000C-H Stretch (sp²)Aromatic Ring
2980 - 2850C-H Stretch (sp³)CH₂ (Azetidine and Benzyl)
1600 - 1585C=C StretchAromatic Ring
1500 - 1400C=C StretchAromatic Ring
1470 - 1430CH₂ ScissoringAzetidine and Benzyl
1350 - 1250C-N StretchAzetidine
1280 - 1200C-F StretchAryl Fluoride
850 - 750C-H Bending (out-of-plane)Aromatic Ring
700 - 600N-H WagSecondary Amine (Azetidine)

The presence of the 2,3-difluorobenzyl substituent is primarily confirmed by the strong C-F stretching vibrations and the pattern of C-H out-of-plane bending bands in the fingerprint region, which is characteristic of the 1,2,3-trisubstituted benzene ring.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrations that result in a change in the polarizability of the molecule are Raman active. Aromatic ring vibrations and symmetric stretches are often more intense in Raman spectra.

Expected Raman Peak Position (cm⁻¹) Vibrational Mode Functional Group
3100 - 3050C-H Stretch (sp²)Aromatic Ring
2980 - 2850C-H Stretch (sp³)CH₂ (Azetidine and Benzyl)
1610 - 1590C=C Stretch (in-plane)Aromatic Ring
1050 - 1000Ring BreathingAromatic Ring
1000 - 950Ring BreathingAzetidine
800 - 700C-F BendingAryl Fluoride
650 - 600C-C-C Bending (in-plane)Aromatic Ring

The symmetric "ring breathing" modes of both the aromatic and azetidine rings are typically strong and sharp in the Raman spectrum, providing excellent diagnostic markers for the presence of these cyclic structures. The combination of IR and Raman spectroscopy thus allows for a comprehensive and confirmatory analysis of the functional groups within this compound, ensuring the correct chemical structure has been synthesized.

Applications of 3 2,3 Difluorobenzyl Azetidine As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Compounds

The strained four-membered ring of azetidine (B1206935) derivatives is a key feature that drives their utility in the synthesis of more intricate molecular architectures. rsc.org The strategic opening or functionalization of the azetidine ring allows for the construction of larger or more complex heterocyclic systems that would be challenging to assemble through other methods.

3-(2,3-Difluorobenzyl)azetidine serves as an ideal precursor for introducing a difluorinated benzyl (B1604629) group into a variety of heterocyclic scaffolds. Researchers utilize the reactivity of the azetidine nitrogen for N-alkylation, N-acylation, or N-arylation, attaching the molecule to other cyclic systems. Furthermore, methods for the direct C-H functionalization of the azetidine ring have been developed, enabling the creation of densely substituted products. rsc.org The synthesis of a wide array of fused, bridged, and spirocyclic ring systems has been demonstrated starting from functionalized azetidines. nih.gov For instance, the intramolecular cyclization of derivatives prepared from substituted azetidines can lead to novel bicyclic structures with potential applications in medicinal chemistry. rsc.org

Role in Multi-Step Organic Syntheses for Molecular Scaffolds

Substituted azetidines are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov They are recognized for imparting favorable pharmacokinetic properties compared to their more common five- and six-membered heterocyclic counterparts. researchgate.net this compound is a key building block for creating diverse molecular scaffolds, particularly for libraries aimed at discovering new therapeutics. nih.gov

The value of this building block lies in its modularity. The secondary amine of the azetidine ring provides a reactive handle for diversification, allowing for the attachment of various functional groups through well-established chemical transformations. This approach is central to the generation of small molecule libraries for high-throughput screening. nih.gov For example, a collection of azetidine-based scaffolds was synthesized and profiled for the development of lead-like libraries focused on central nervous system (CNS) targets. nih.gov The synthesis of spiro-azetidines, which are of high interest to medicinal chemists, has been simplified through modern synthetic methods, providing access to novel core structures for drug discovery programs. sciencedaily.com The 2,3-difluorobenzyl portion of the molecule is a bioisosteric replacement for other groups, often introduced to fine-tune electronic properties and metabolic stability. nih.gov

Integration into Chemical Probe Design and Bioconjugation

Chemical probes are essential tools for studying biological systems, and azetidine derivatives offer unique properties for their design. The incorporation of azetidines into fluorescent dyes has been shown to enhance their photophysical properties, such as quantum yield and water solubility. nih.govresearchgate.net A series of fluorescent purine (B94841) analogs containing azetidines were developed as potential probes to study nucleic acid biochemistry. nih.gov

The compound this compound offers several potential advantages in this area. The azetidine ring can serve as a linker or part of a pharmacophore, while the difluorobenzyl group can modulate the probe's interaction with its biological target. Recently, azetidine sulfonyl fluorides have been developed as versatile reagents for bioconjugation, reacting with a broad range of nucleophiles under mild conditions. nih.govacs.org These reagents have been proposed as linker motifs for applications such as Proteolysis-Targeting Chimeras (PROTACs), demonstrating the potential for azetidines to be integrated into complex biomolecular constructs. nih.gov The reactivity of the azetidine nitrogen allows for its conjugation to proteins, peptides, or other biomolecules, making this compound a candidate for developing targeted probes and bioconjugates.

Potential in Materials Science and Polymer Chemistry

The application of azetidine derivatives extends beyond pharmaceuticals into the realm of materials science and polymer chemistry. The ring strain of azetidines makes them suitable monomers for cationic ring-opening polymerization (CROP). researchgate.netrsc.org This process can lead to the formation of poly(trimethylenimine)s, which are polymers with repeating amino-propyl units. rsc.org

This compound can be envisioned as a functional monomer for creating novel polymers. The polymerization would proceed via the opening of the azetidine ring, resulting in a polymer chain with pendant 2,3-difluorobenzyl groups at regular intervals.

Table 1: Potential Polymer Properties

Property Influence of this compound Monomer
Hydrophobicity The fluorinated aromatic group would increase the hydrophobicity of the resulting polymer.
Thermal Stability Fluorinated polymers often exhibit enhanced thermal and chemical stability.
Adhesion The polar amine backbone combined with the fluorinated side chains could provide unique adhesive properties.

| Gas Permeability | Such polymers could be investigated for applications in gas separation membranes. rsc.org |

The synthesis of polymers with azetidinium substituents has also been described, opening avenues for creating functional materials like ion-exchange resins or coatings. researchgate.net Furthermore, azetidine structures have been explored as building blocks for energetic materials, where the high nitrogen content and strained ring contribute to high energy density. researchgate.net

Future Perspectives and Challenges in 3 2,3 Difluorobenzyl Azetidine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent strain in the four-membered ring. medwinpublishers.com Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for constructing the 3-(2,3-Difluorobenzyl)azetidine core.

Key areas of development include:

Catalytic Approaches: Lanthanide triflates, such as La(OTf)₃, have shown promise in catalyzing the intramolecular regioselective aminolysis of epoxy amines to form azetidines. frontiersin.org Further exploration of different catalysts and reaction conditions could lead to higher yields and broader substrate scope, even with acid-sensitive functional groups. frontiersin.org

Photochemical Reactions: Visible-light-mediated aza Paternò-Büchi reactions are emerging as a powerful tool for synthesizing densely functionalized azetidines. researchgate.netrsc.org This approach offers a scalable and efficient route to novel azetidine structures. researchgate.net

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved safety and efficiency, which is particularly important when dealing with potentially unstable intermediates.

Green Solvents and Reagents: A shift towards greener solvents and reagents will be crucial for the sustainable production of these compounds. This includes exploring bio-based solvents and reducing the use of hazardous materials.

A variety of synthetic strategies are being explored to create azetidine rings, including cycloaddition and cyclization reactions. medwinpublishers.com The table below summarizes some modern synthetic approaches to azetidine derivatives.

Synthetic MethodDescriptionKey Features
La(OTf)₃-catalyzed aminolysis Intramolecular ring-opening of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgHigh yields, tolerates various functional groups. frontiersin.org
Aza Paternò-Büchi Reaction Intermolecular [2+2] photocycloaddition of imines and alkenes. researchgate.netrsc.orgAccess to densely functionalized azetidines. researchgate.netrsc.org
Kinugasa Reaction Reaction of nitrones with terminal acetylenes to form β-lactams. nih.govCan be adapted for the synthesis of various substituted azetidin-2-ones. nih.gov
Strain-Release Functionalization Nucleophilic addition to in situ generated 1-azabicyclo[1.1.0]butanes (ABBs). uni-muenchen.deAllows for the bis-functionalization of azetidines. uni-muenchen.de

Expansion of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry, allowing for the rapid diversification of lead compounds to explore structure-activity relationships (SAR). nih.gov For a molecule like this compound, LSF would enable the introduction of various functional groups at different positions, fine-tuning its biological properties.

Future research in this area will likely focus on:

C-H Activation: Developing methods for the selective activation and functionalization of C-H bonds on both the azetidine ring and the difluorobenzyl moiety. This would provide direct routes to novel analogs without the need for de novo synthesis. nih.gov

Peptide Conjugation: LSF techniques are valuable for modifying peptides. researchgate.net Introducing moieties like this compound into peptides could enhance their therapeutic properties. nih.gov The development of chemoselective methods for this conjugation is an active area of research. nih.gov

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a robust and efficient way to attach various functionalities to the azetidine scaffold, assuming an appropriate handle has been installed. nih.gov

Advanced Understanding of Reaction Stereoselectivity

The stereochemistry of substituted azetidines plays a crucial role in their biological activity. Therefore, controlling the stereochemical outcome of reactions involving this compound is of paramount importance.

Future research will aim to:

Develop Chiral Catalysts: The design and application of new chiral catalysts for the enantioselective synthesis of 3-substituted azetidines will be a major focus. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is one such method that has shown promise for producing chiral azetidin-3-ones. nih.gov

Substrate-Controlled Diastereoselectivity: Investigating how the existing stereocenters in a starting material can influence the stereochemical outcome of subsequent reactions is crucial for the synthesis of complex, multi-substituted azetidines. uni-muenchen.de

Computational Modeling: The use of computational studies can provide valuable insights into the transition states of reactions, helping to predict and rationalize the observed stereoselectivity. frontiersin.org This understanding can guide the design of more selective reactions. frontiersin.org

Exploration of New Chemical Reactivities and Transformations

The strained nature of the azetidine ring endows it with unique reactivity that can be harnessed for novel chemical transformations. rsc.org Future research will likely uncover new ways to utilize the reactivity of this compound.

Potential areas of exploration include:

Ring-Opening Reactions: Controlled ring-opening of the azetidine can lead to the formation of other important nitrogen-containing heterocycles or linear amine derivatives, providing access to a wider range of chemical space.

Ring-Expansion Reactions: Developing methods to expand the four-membered ring to five- or six-membered rings would be a valuable synthetic tool for creating diverse molecular scaffolds.

Polymerization: Azetidines can serve as monomers in ring-opening polymerization to create novel polymers with potentially interesting material properties.

Q & A

Q. What are the key structural features of 3-(2,3-Difluorobenzyl)azetidine that influence its biological activity?

The compound’s azetidine ring (a strained four-membered nitrogen heterocycle) and 2,3-difluorobenzyl group synergistically dictate its reactivity and bioactivity. The fluorine atoms enhance lipophilicity, improving membrane permeability, while their electron-withdrawing effects increase binding affinity to targets like enzymes or receptors via dipole interactions . The azetidine ring’s conformational rigidity may restrict rotational freedom, favoring selective interactions with hydrophobic binding pockets. Comparative studies show that mono-fluoro analogs (e.g., 1-(2-fluorobenzyl)azetidine) exhibit reduced activity, underscoring the importance of the 2,3-difluoro substitution pattern for potency .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A typical synthesis involves:

  • Step 1 : Nucleophilic substitution between 2,3-difluorobenzyl bromide and a protected azetidine precursor (e.g., tert-butyl azetidine-1-carboxylate).
  • Step 2 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
  • Step 3 : Purification via column chromatography or recrystallization.
    Catalysts like palladium on carbon may optimize cross-coupling steps, while solvents such as DMF or THF balance reactivity and solubility. Continuous flow reactors improve yield scalability in industrial settings .

Q. How does the substitution pattern of fluorine atoms on the benzyl group affect the compound’s reactivity and target interactions?

Fluorine’s position alters electronic and steric properties:

CompoundFluorine SubstitutionKey Properties
1-(2,3-Difluorobenzyl)azetidine2,3-positionsHigh binding affinity, metabolic stability
1-(2,4-Difluorobenzyl)azetidine2,4-positionsReduced steric hindrance, lower selectivity
1-(3-Fluorobenzyl)azetidine3-positionWeaker dipole interactions
The 2,3-difluoro configuration maximizes halogen bonding with aromatic residues (e.g., tyrosine) in target proteins, as shown in molecular docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in bioavailability, protein binding, or metabolic clearance. To address this:

  • Pharmacokinetic Profiling : Measure plasma protein binding (PPB) using equilibrium dialysis. High PPB (e.g., >95%) may reduce free drug concentration in vivo, limiting efficacy despite strong in vitro activity.
  • Metabolite Identification : Use LC-MS to identify active/inactive metabolites. For example, oxidative metabolism of the azetidine ring could generate inactive products.
  • Species-Specific Adjustments : Compare human vs. rodent liver microsomal stability to refine dosing regimens .

Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound derivatives for enhanced half-life and tissue penetration?

Key approaches include:

  • PPB Modulation : Introduce substituents that increase acidity (e.g., sulfonamide groups) to enhance PPB, thereby prolonging half-life. For instance, replacing 2,3-difluorobenzyl with 4-fluorobenzyl in analogs improved PPB from 85% to 94%, extending half-life 2.5-fold .
  • logD Optimization : Balance lipophilicity (target logD ~2–3) to improve tissue penetration while avoiding excessive plasma binding.
  • Metabolic Stability : Introduce methyl groups on the azetidine ring to block cytochrome P450 oxidation, reducing clearance rates .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?

SAR strategies involve:

  • Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic rings (e.g., thiophene) to explore new binding pockets.
  • Ring Expansion/Contraction : Compare azetidine with pyrrolidine or piperidine analogs to assess strain effects on target engagement.
  • Fluorine Scanning : Systematically vary fluorine positions (e.g., 2,4- vs. 3,5-difluoro) to map electrostatic interactions. For example, 2,3-difluoro derivatives showed 10-fold higher IC₅₀ against inflammatory kinases than 3,5-difluoro variants .

Q. Methodological Notes

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity.
  • In Vivo Testing : Employ xenograft models for anticancer activity, with endpoints like tumor volume reduction and biomarker analysis (e.g., IL-6 for anti-inflammatory effects).
  • Data Interpretation : Apply multivariate analysis to decouple steric/electronic contributions in SAR studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.